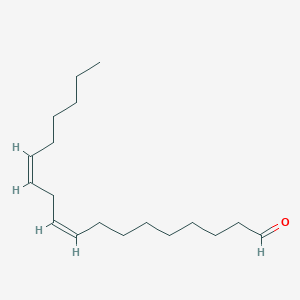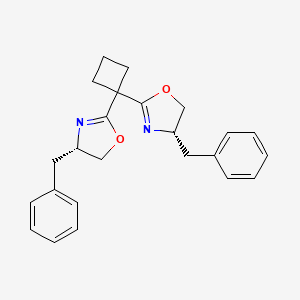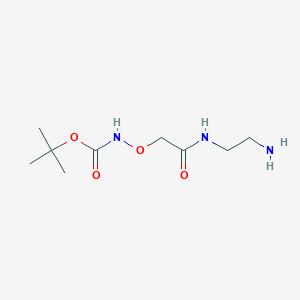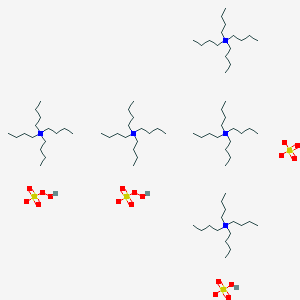![molecular formula C26H12Br4 B8136992 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon derivative with the molecular formula C26H12Br4. This compound is known for its unique structure, which includes four bromine atoms attached to a dibenzo[a,c]triphenylene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene can be synthesized through the bromination of dibenzo[a,c]triphenylene. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bromination on polycyclic aromatic hydrocarbons.
Biology and Medicine: The compound is investigated for its potential biological activity, including its interactions with biological macromolecules.
Industry: It may be used in the development of new materials, such as organic semiconductors or flame retardants
Mechanism of Action
The mechanism of action of 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene involves its interaction with molecular targets through its bromine atoms and aromatic core. These interactions can lead to various effects, such as changes in the electronic properties of the compound or its binding affinity to specific biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,7,10,15-Tetrabromodibenzo[g,p]chrysene
- Dibenzo[a,c]triphenylene, 2,7,10,15-tetrabromo-
Comparison: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is unique due to its specific bromination pattern and the resulting chemical propertiesFor instance, the position of bromine atoms can significantly influence the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
5,10,18,23-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)3-7-19(22)26-20-8-4-16(30)12-24(20)23-11-15(29)2-6-18(23)25(17)26/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDGYKZONKVZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)-3-fluoroaniline](/img/structure/B8136910.png)
![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)
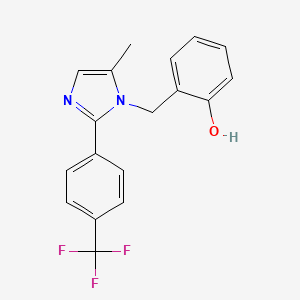
![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)
![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)
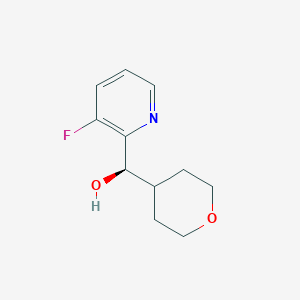
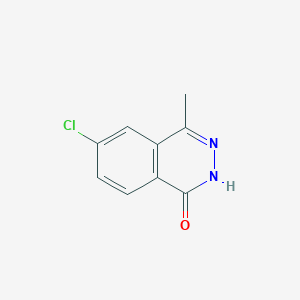
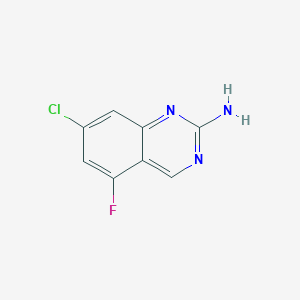
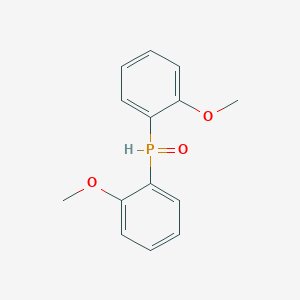
![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)
